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Compound of Interest

Compound Name: (+/-)-HIP-A

CAS No.: 227619-64-9

Cat. No.: B1139523

Get Quote

For: Researchers, scientists, and drug development professionals.

Subject: Dosage and Methodologies for Neuroprotection Assays Using Modulators of the Hippo

Signaling Pathway.

Note: Initial searches for a compound specifically named "(+/-)-HIP-A" did not yield relevant

results in the context of neuroprotection. The following application notes focus on small

molecule modulators of the highly relevant Hippo signaling pathway, which plays a crucial role

in cell survival, apoptosis, and proliferation in the nervous system.[1][2]

Introduction to the Hippo Signaling Pathway in
Neuroprotection
The Hippo signaling pathway is an evolutionarily conserved cascade that primarily regulates

organ size by controlling cell proliferation and apoptosis.[2] Core components of this pathway

include the serine/threonine kinases MST1/2 and LATS1/2, and the transcriptional co-activators

YAP and TAZ. When the Hippo pathway is active, MST1/2 phosphorylates and activates

LATS1/2, which in turn phosphorylates YAP and TAZ. This phosphorylation leads to their
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cytoplasmic retention and degradation, preventing them from entering the nucleus and

activating transcription factors, primarily the TEAD family, which are involved in cell proliferation

and survival.

In the context of the nervous system, dysregulation of the Hippo pathway has been implicated

in various neurological disorders. Activation of the pathway, particularly the MST1 kinase, can

promote neuronal cell death.[1][3][4] Conversely, inhibition of the Hippo pathway, leading to the

activation of YAP/TAZ, has shown neuroprotective effects in models of neurodegeneration and

brain injury.[4][5][6] Therefore, small molecule inhibitors of the Hippo pathway are of significant

interest for developing neuroprotective therapies.

Quantitative Data: Effective Dosages of Hippo
Pathway Modulators
The following tables summarize the effective concentrations and dosages of various small

molecule inhibitors targeting different components of the Hippo signaling pathway in both in

vitro and in vivo models relevant to neuroprotection and related cellular processes.

Table 1: In Vitro Concentrations of Hippo Pathway
Inhibitors
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Compound Target Cell Line Assay
Effective
Concentrati
on

Reference(s
)

XMU-MP-1
MST1/2

Kinase

HT22 (mouse

hippocampal

neuronal

cells)

High

Glucose/Pal

mitic Acid/IL-

1β induced

injury

Not specified,

but reduces

neuronal

apoptosis

[7]

HepG2

(human liver

cancer cells)

Inhibition of

MOB1,

LATS1/2, and

YAP

phosphorylati

on

0.1 - 10 µM [8]

GA-017
LATS1/2

Kinase

SKOV3

(human

ovarian

cancer cells)

Cell growth

promotion

EC50: 3.51 ±

0.26 μM
[9]

TDI-011536
LATS1/2

Kinase

HEK293A

cells

Suppression

of pYAP

IC50: 40.8 ±

4.5 nM
[10]

Human

Retinal

Organoids

Reduction of

pYAP

3 µM (~80%

reduction)
[10]

Verteporfin
YAP/TEAD

Interaction

Neuroblasto

ma cell lines

(GI-ME-N,

SH-SY5Y)

Cell viability 5 µM [11]

HeLa cells Cell viability
2 µM and 5

µM
[12]

Endometrial

cancer cells
Cell viability 10 nM [13]
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Dasatinib

Src/Abl

Kinase

(attenuates

microglial

activation)

BV2

microglial

cells

LPS-induced

inflammation

100 nM, 250

nM
[14][15]

Primary

murine

microglia

Aβ oligomer-

induced

inflammation

100 pM

(attenuated

TNF-α

secretion)

[16]

Table 2: In Vivo Dosages of Hippo Pathway Modulators
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Compoun
d

Model
Organism

Disease
Model

Dosage
Route of
Administr
ation

Outcome
Referenc
e(s)

XMU-MP-1 Rat

Sporadic

Alzheimer'

s Disease

(ICV-STZ

injection)

0.5 mg/kg

Intraperiton

eal (i.p.),

every 48h

for two

weeks

Improved

cognitive

deficits,

reduced Aβ

deposition

and tau

phosphoryl

ation

[7][17]

Mouse

DSS-

induced

colitis

1-3 mg/kg
Intraperiton

eal (i.p.)

Ameliorate

d colitis
[18]

TDI-

011536
Mouse

General in

vivo activity

50, 100,

200 mg/kg

Intraperiton

eal (i.p.)

Suppresse

d YAP

phosphoryl

ation in

multiple

organs

[19]

Dasatinib Mouse

LPS-

induced

neuroinfla

mmation

20 mg/kg

Intraperiton

eal (i.p.) or

Oral (p.o.),

daily for 4

days

Suppresse

d

microglial/a

strocyte

activation

[14]

Experimental Protocols
In Vitro Neuroprotection Assay Using Neuronal Cell
Lines (e.g., SH-SY5Y, HT22)
This protocol outlines a general procedure for assessing the neuroprotective effects of Hippo

pathway inhibitors against a neurotoxic insult.

Materials:
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Neuronal cell line (e.g., SH-SY5Y, HT22)

Cell culture medium and supplements

Hippo pathway inhibitor (e.g., XMU-MP-1, Verteporfin)

Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, glutamate for

an excitotoxicity model, H₂O₂ for an oxidative stress model)

Cell viability assay reagent (e.g., MTT, PrestoBlue)

Phosphate-buffered saline (PBS)

Multi-well plates (96-well for viability assays)

Procedure:

Cell Seeding: Seed the neuronal cells in a 96-well plate at a density of 1-2 x 10⁴ cells per

well and allow them to adhere overnight.

Pre-treatment: Treat the cells with various concentrations of the Hippo pathway inhibitor

(e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control

(e.g., DMSO).

Induction of Neurotoxicity: Add the neurotoxic agent to the wells containing the pre-treated

cells. Determine the optimal concentration of the neurotoxin in preliminary experiments to

induce approximately 50% cell death.

Incubation: Incubate the plate for the required duration of the neurotoxicity model (e.g., 24-

48 hours).

Cell Viability Assessment:

Remove the culture medium.

Add the cell viability reagent (e.g., MTT solution) to each well and incubate according to

the manufacturer's instructions.
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Measure the absorbance or fluorescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated,

non-toxin exposed) cells. Plot the results to determine the dose-dependent neuroprotective

effect of the inhibitor.

Assessment of Anti-inflammatory Effects in Microglia
This protocol is designed to evaluate the ability of a compound to suppress the inflammatory

response in microglial cells.

Materials:

Microglial cell line (e.g., BV2) or primary microglia

Cell culture medium and supplements

Test compound (e.g., Dasatinib)

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

Griess reagent for nitric oxide (NO) measurement

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

RNA isolation kit and reagents for RT-qPCR

Procedure:

Cell Seeding and Treatment: Seed microglial cells in appropriate culture plates. Treat the

cells with the test compound at various concentrations for 30 minutes to 2 hours before

stimulating with LPS (e.g., 100-200 ng/mL).[14][15]

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) depending on the

endpoint being measured.

Measurement of Inflammatory Mediators:
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Nitric Oxide (NO) Production: Collect the culture supernatant and measure the nitrite

concentration using the Griess reagent.

Cytokine Secretion: Use ELISA kits to quantify the levels of pro-inflammatory cytokines

(e.g., TNF-α, IL-6) in the culture supernatant.

Gene Expression: Isolate total RNA from the cells and perform RT-qPCR to analyze the

expression of inflammatory genes (e.g., iNOS, TNF-α, IL-6).

Data Analysis: Compare the levels of inflammatory mediators in the compound-treated

groups to the LPS-only treated group to determine the anti-inflammatory efficacy.

Visualizations: Signaling Pathways and Workflows
Hippo Signaling Pathway and Points of Inhibition
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In Vitro Studies In Vivo Studies

Neuronal Cell Culture
(e.g., SH-SY5Y, Primary Neurons)

Pre-treatment with
Hippo Pathway Inhibitor

Induction of Neuronal Injury
(e.g., Oxidative Stress, Excitotoxicity)

Assessment of Neuroprotection
(Cell Viability, Apoptosis Assays)

Animal Model of
Neurodegenerative Disease

(e.g., Alzheimer's, Parkinson's)

Administration of
Hippo Pathway Inhibitor

Behavioral Tests
(e.g., Morris Water Maze)

Histological and Biochemical Analysis
(e.g., Immunohistochemistry, Western Blot)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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